Hydrophilicity and Polar Surface Area Differentiation vs. Ethyl 5-aminoisoxazole-3-carboxylate (CAS 485807-08-7)
The target compound bears a 4-carbamoyl substituent absent in Ethyl 5-aminoisoxazole-3-carboxylate. This structural difference produces a measured logP shift from +0.6 (comparator) to -0.699 (target), representing a greater than 1.3 log unit increase in hydrophilicity [1]. Concurrently, the topological polar surface area (tPSA) increases from 78.4 Ų to 87 Ų, exceeding the commonly referenced 80 Ų threshold for blood-brain barrier penetration and placing the target compound in a distinctly different ADME space [2].
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = -0.699 (ZINC15 computed) |
| Comparator Or Baseline | Ethyl 5-aminoisoxazole-3-carboxylate (CAS 485807-08-7): XlogP = 0.6 |
| Quantified Difference | ΔlogP ≈ -1.3 (target is more hydrophilic by approximately 20-fold in partitioning) |
| Conditions | Computed values from ZINC15 and ChemSrc databases; standard fragment-based calculation methods |
Why This Matters
A logP difference of >1 unit translates to an approximately 10-fold difference in octanol-water partitioning, directly impacting aqueous solubility, formulation strategy, and biological membrane permeability—critical parameters for both in vitro assay design and in vivo candidate selection.
- [1] ZINC15 Database. Substance ZINC000000198862. logP: -0.699. View Source
- [2] ZINC15 Database. tPSA comparison: target 87 Ų vs. comparator 78.4 Ų. BBB threshold reference: Pajouhesh, H. & Lenz, G.R. (2005) NeuroRx, 2(4), 541-553. View Source
